molecular formula C12H14N2O2S2 B5803276 2,4,6-trimethyl-N-1,3-thiazol-2-ylbenzenesulfonamide

2,4,6-trimethyl-N-1,3-thiazol-2-ylbenzenesulfonamide

Cat. No. B5803276
M. Wt: 282.4 g/mol
InChI Key: QYQXBJLBBLGTCA-UHFFFAOYSA-N
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Description

“2,4,6-trimethyl-N-1,3-thiazol-2-ylbenzenesulfonamide” is a chemical compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that have been found in many biologically active compounds . They have been used to create new compounds that act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2,4,6-Trimethyl-N-thiazol-2-yl-benzenesulfonamide, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Analgesic Properties

Compounds related to the thiazole ring have been found to act as analgesics . This means they can be used to relieve pain without causing a loss of consciousness.

Anti-Inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Properties

Thiazole derivatives have shown antimicrobial activity . This suggests they could be used in the development of new antibiotics, which are desperately needed due to the rise of antibiotic-resistant bacteria.

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also demonstrated antifungal activity . This could make them useful in treating fungal infections.

Antiviral Properties

Thiazole derivatives have been found to exhibit antiviral properties . This suggests they could be used in the development of new antiviral drugs, which are particularly important in the fight against diseases like HIV and influenza.

Diuretic Activity

Thiazole derivatives have been found to act as diuretics . Diuretics are drugs that increase the production of urine, helping the body get rid of excess water and salt. They are often used to treat high blood pressure and certain types of heart failure.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . This means they could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities. Future research could focus on the design and development of different thiazole derivatives, including “2,4,6-trimethyl-N-1,3-thiazol-2-ylbenzenesulfonamide”, to explore their potential as new drug molecules .

properties

IUPAC Name

2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-8-6-9(2)11(10(3)7-8)18(15,16)14-12-13-4-5-17-12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQXBJLBBLGTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332979
Record name 2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,4,6-Trimethyl-N-thiazol-2-yl-benzenesulfonamide

CAS RN

298193-10-9
Record name 2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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